3-(p-Isocyanatobenzyl)-o-tolyl isocyanate
Description
Phosgenation Routes from Amine Precursors
The most established industrial method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022). wikipedia.orgpoliuretanos.com.br For 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate, the corresponding precursor would be 3-(p-aminobenzyl)-o-toluidine. This process is typically carried out in either a liquid or gas phase. nih.govacs.org
The phosgenation of a diamine like 3-(p-aminobenzyl)-o-toluidine proceeds through a multi-step mechanism. Initially, the primary amine reacts with phosgene to form a carbamoyl (B1232498) chloride and hydrogen chloride. google.com This reaction is rapid and exothermic. google.com A competing reaction can also lead to the formation of an amine hydrochloride, which is generally insoluble in the common organic solvents used for the reaction. google.com
The reaction can proceed via two main pathways:
Stepwise Phosgenation: One amine group is converted to an isocyanate group before the second amine group reacts. nih.govmdpi.com
Phosgenations First: Both amine groups are first converted to carbamoyl chloride intermediates, followed by the elimination of two molecules of hydrogen chloride to form the diisocyanate. nih.govmdpi.com
Theoretical studies on similar diamines, such as 2,4-toluenediamine (2,4-TDA), suggest that the "phosgenations first" mechanism is energetically more favorable. nih.govresearchgate.net The initial reaction to form the carbamoyl chloride is considered the rate-limiting step. mdpi.com The subsequent elimination of HCl from the carbamoyl chloride yields the final isocyanate product. google.com
The efficiency and selectivity of the phosgenation reaction are highly dependent on the reaction conditions.
Temperature: The reaction is typically carried out in a temperature range of 0°C to 350°C. google.com For liquid-phase phosgenation, the temperature is often maintained between 40°C and 150°C. nih.govmdpi.com Gas-phase phosgenation requires higher temperatures, generally between 300°C and 400°C. nih.gov
Pressure: Liquid-phase phosgenation is often conducted at pressures ranging from 1.0 to 20 bar. google.com Moderate pressures of 3 to 20 bar have been found to be effective in gas-phase phosgenation of aromatic diamines. google.com
Solvent Systems: The reaction is usually performed in an inert organic solvent. Chlorinated aromatic solvents are commonly used as they can help in the removal of excess phosgene during purification. poliuretanos.com.br O-dichlorobenzene is a frequently cited solvent for the phosgenation of aromatic diamines. nih.govresearchgate.net
Catalysis: While phosgenation can proceed without a catalyst, the use of certain catalysts can influence the reaction rate and product distribution.
| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |
| Temperature | 40°C - 150°C nih.govmdpi.com | 300°C - 400°C nih.gov |
| Pressure | 1.0 - 20 bar google.com | 3 - 20 bar google.com |
| Solvent | Chlorinated aromatic solvents (e.g., o-dichlorobenzene) poliuretanos.com.brnih.gov | Inert gas or vapor of an inert solvent nih.gov |
| Reactant Ratio | Molar ratio of phosgene to diamine is generally 2:1 to 30:1 google.com | Molar ratio of phosgene to diamine is generally 2:1 to 30:1 google.com |
For industrial-scale production of isocyanates, continuous flow processes are often preferred over batch synthesis. Continuous processes offer several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, which is particularly important when handling hazardous materials like phosgene. google.comnih.gov
Continuous phosgenation processes have been developed for both liquid and gas phases. google.comfit.edu In a typical continuous liquid-phase process, a solution or slurry of the diamine is continuously mixed with phosgene in a reactor. google.com Gas-phase continuous processes involve reacting the vaporized diamine with phosgene in a flow reactor, which can significantly reduce reaction time and solvent consumption. fit.edu
Non-Phosgene Synthesis Approaches
The significant hazards associated with phosgene have driven extensive research into alternative, non-phosgene synthetic routes to isocyanates. nih.govacs.org These methods aim to provide safer and more environmentally benign pathways to these important chemical intermediates.
One of the most promising non-phosgene routes is the reductive carbonylation of nitro compounds. wikipedia.orgukessays.com For the synthesis of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate, this would involve the carbonylation of the corresponding dinitro precursor, 3-(p-nitrobenzyl)-o-nitrotoluene. This reaction typically requires a catalyst, often based on noble metals like palladium or rhodium. wikipedia.orggoogle.comgoogle.com
The reaction proceeds by reacting the nitro compound with carbon monoxide at elevated temperatures and pressures. google.comgoogle.com The presence of a catalyst is crucial to achieve high yields and selectivity towards the isocyanate. wikipedia.org Various catalytic systems have been investigated, including palladium halides combined with organic cyano compounds and rhodium oxide catalysts. google.comgoogle.com
| Catalyst System | Reactants | Conditions | Outcome | Reference |
| Palladous halide and organic cyano compound | Aromatic mono- or dinitro compounds, Carbon monoxide | Elevated temperature and pressure | Aromatic isocyanates and diisocyanates | google.com |
| Rhodium oxide and organic nitrile | Aromatic dinitro compound, Carbon monoxide | Elevated temperature and pressure | High yields of aromatic isocyanates and diisocyanates | google.com |
Another significant non-phosgene method is the thermal decomposition of carbamates. nih.govmdpi.com This two-step process involves first synthesizing a carbamate (B1207046) from an amine or nitro compound, followed by thermal cleavage of the carbamate to yield the isocyanate and an alcohol. nih.govacs.org This route avoids the use of chlorine-containing reagents, simplifying purification and improving product quality. nih.gov
The carbamates can be synthesized through various methods, including the reaction of amines with dimethyl carbonate or urea (B33335). nih.govacs.org The subsequent thermal decomposition, or thermolysis, can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis typically requires high temperatures, often in the range of 400°C. mdpi.com Liquid-phase methods, which may be conducted in high-boiling inert solvents, aim to lower the reaction temperature and minimize side reactions. mdpi.com
The decomposition of carbamates is a reversible reaction, and various catalysts, including metal compounds of zinc, manganese, and cobalt, have been studied to improve the efficiency of the forward reaction to the isocyanate. researchgate.netbutlerov.comnih.gov
Properties
CAS No. |
78084-30-7 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-isocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-8H,9H2,1H3 |
InChI Key |
ASTYJMOUOLLVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)CC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of 3 P Isocyanatobenzyl O Tolyl Isocyanate
Systematic IUPAC Naming Conventions and Related Structural Descriptors
The formal nomenclature for 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-isocyanato-1-[(4-isocyanatophenyl)methyl]-3-methylbenzene . This systematic name precisely describes the molecular architecture:
Parent Structure: The molecule is named as a substituted benzene (B151609) ring.
Principal Functional Group: The isocyanate group directly attached to the primary benzene ring is designated with the prefix "isocyanato-".
Substituents:
A methyl group (-CH3) is located at the 3-position of the benzene ring.
A benzyl (B1604629) group, which is itself substituted, is at the 1-position. This substituent is named as (4-isocyanatophenyl)methyl. The '4-' indicates that the second isocyanate group is at the para position on the second phenyl ring.
Locants: The numbers 1, 2, and 3 are used to denote the positions of the benzyl, isocyanate, and methyl groups on the main tolyl ring, respectively.
The common name, 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate, provides a more generalized description. Here, "o-tolyl isocyanate" indicates a toluene (B28343) ring with an isocyanate group at the ortho position relative to the methyl group. The "3-(p-Isocyanatobenzyl)" part specifies that a benzyl group, substituted at its para position with an isocyanate, is attached to the 3-position of the tolyl ring.
Table 1: Chemical Identifiers for 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate
| Identifier | Value |
| IUPAC Name | 2-isocyanato-1-[(4-isocyanatophenyl)methyl]-3-methylbenzene |
| CAS Number | 78084-30-7 |
| Molecular Formula | C16H12N2O2 |
Positional and Structural Isomerism within Isocyanatobenzyl Tolyl Isocyanate Derivatives
The general structure of isocyanatobenzyl tolyl isocyanate allows for a considerable number of positional isomers. Isomerism arises from the different possible attachment points of the isocyanate and benzyl groups on the tolyl (methylbenzene) ring, as well as the position of the isocyanate group on the benzyl ring.
The tolyl ring itself presents three distinct positions for the benzyl substituent relative to the methyl group: ortho (2-), meta (3-), and para (4-). For each of these, the isocyanate group on the tolyl ring can also vary its position. Furthermore, the isocyanate group on the second phenyl ring can be in the ortho, meta, or para position.
This leads to a wide array of potential isomers, each with a unique spatial arrangement and, consequently, distinct physical and chemical properties. For instance, 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate and 5-(p-isocyanatobenzyl)-o-tolyl isocyanate are known isomers of the target compound.
Table 2: Examples of Positional Isomers of Isocyanatobenzyl Tolyl Isocyanate
| Isomer Name | Position of Benzyl Group on Tolyl Ring | Position of Isocyanate on Tolyl Ring | Position of Isocyanate on Benzyl Ring |
| 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate | 3 | 2 (ortho to methyl) | para |
| 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate | 3 | 2 (ortho to methyl) | ortho |
| 4-(p-Isocyanatobenzyl)-m-tolyl isocyanate | 4 | 3 (meta to methyl) | para |
| 2-(m-Isocyanatobenzyl)-p-tolyl isocyanate | 2 | 4 (para to methyl) | meta |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is not static. Rotation around the single bonds, particularly the C-C bond of the methylene (B1212753) bridge connecting the two aryl rings, allows the molecule to adopt various conformations.
Conformational Analysis:
Stereochemical Considerations:
The structure of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate lacks a plane of symmetry due to the unsymmetrical substitution pattern on the tolyl ring. The central carbon atom of the methylene bridge is bonded to four different groups:
The 2-isocyanato-3-methylphenyl group.
The 4-isocyanatophenyl group.
A hydrogen atom.
Another hydrogen atom.
Since two of the substituents on the methylene carbon are identical (hydrogen atoms), this carbon is not a stereocenter, and the molecule as a whole is achiral. Therefore, it does not have enantiomers. However, if one of the methylene hydrogens were to be substituted with another group, the resulting molecule would become chiral and could exist as a pair of enantiomers.
Synthetic Pathways and Methodologies for 3 P Isocyanatobenzyl O Tolyl Isocyanate
Non-Phosgene Synthesis Approaches
Deamination Reactions of Urea (B33335) Derivatives
While direct deamination of simple ureas is not a standard method for isocyanate synthesis, isocyanates are key intermediates in several rearrangement reactions involving urea-like precursors. Reactions such as the Hofmann, Curtius, and Lossen rearrangements proceed through an isocyanate intermediate, which can then be reacted with an amine to form a urea derivative. organic-chemistry.orgbeilstein-journals.orgnih.gov
For instance, the Hofmann rearrangement of a primary amide in the presence of a Hofmann reagent can generate an isocyanate in situ. If this isocyanate is then trapped by an amine, a substituted urea is formed. organic-chemistry.org Conceptually, a reverse process where a urea derivative is directly converted to an isocyanate is less common.
A more relevant phosgene-free route that involves a related class of compounds is the thermal decomposition of carbamates. Carbamates, which can be synthesized from amines, can be thermally cracked to yield isocyanates and an alcohol. researchgate.net This method avoids the use of phosgene (B1210022) and is considered a "greener" alternative. The general reaction is as follows:
R-NH-C(O)-OR' → R-NCO + R'-OH
This approach could theoretically be applied to a bis-carbamate derived from the corresponding diamine of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate.
Another relevant reaction is the Staudinger-aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane. This intermediate can then react with carbon dioxide to produce an isocyanate. beilstein-journals.orgnih.gov This provides a pathway to synthesize ureas from azides via an isocyanate intermediate in a one-pot, two-step process. beilstein-journals.orgnih.gov
| Reaction | General Description | Relevance to Diisocyanate Synthesis |
| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate. organic-chemistry.org | Indirectly related; demonstrates the formation of isocyanates that can lead to ureas. |
| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide to an isocyanate. organic-chemistry.orgbeilstein-journals.org | A potential, though often laboratory-scale, method for generating the isocyanate functionality. |
| Lossen Rearrangement | Conversion of a hydroxamic acid to an isocyanate. beilstein-journals.org | Another rearrangement reaction that proceeds through an isocyanate intermediate. |
| Thermal Decomposition of Carbamates | A phosgene-free method where carbamates are heated to produce isocyanates and alcohols. researchgate.net | A plausible non-phosgene route to produce 3-(p-isocyanatobenzyl)-o-tolyl isocyanate from its corresponding bis-carbamate. |
| Staudinger-aza-Wittig Reaction | Reaction of an azide with a phosphine and CO2 to form an isocyanate, which can then be converted to a urea. beilstein-journals.orgnih.gov | Provides a synthetic route to urea derivatives through an isocyanate intermediate. |
Advanced Purification and Isolation Techniques for Diisocyanate Products
The purification of diisocyanates is critical to ensure the quality and performance of the final polymeric products. The primary method for purifying high-boiling aromatic diisocyanates, such as those in the methylene (B1212753) diphenyl diisocyanate (MDI) family, is distillation under reduced pressure. acs.orggoogle.com This technique is essential for removing lower-boiling solvents and byproducts, as well as higher-boiling oligomeric residues. acs.org
For complex mixtures of diisocyanate isomers, such as crude MDI, fractional distillation is employed to separate the isomers based on their different boiling points. wikipedia.org This process can yield highly pure individual isomers. acs.org For instance, 4,4'-MDI can be separated from its 2,4' and 2,2' isomers through careful distillation. wikipedia.orgacs.org
Given the structural similarity of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate to MDI isomers, similar purification strategies would likely be employed. Key considerations for the purification of this diisocyanate would include:
High Vacuum: To lower the boiling point and prevent thermal degradation of the product.
Thin-Film Evaporation: This technique minimizes the residence time of the diisocyanate at high temperatures, reducing the formation of dimers, trimers, and other polymeric byproducts. google.com
Fractional Distillation Columns: To separate the target diisocyanate from any isomeric impurities or byproducts with close boiling points.
Melt crystallization is another advanced technique that has been successfully used to purify MDI isomers. acs.org This method relies on the differences in the melting points and crystal structures of the isomers to achieve separation. acs.org
| Purification Technique | Principle | Applicability to 3-(p-isocyanatobenzyl)-o-tolyl isocyanate |
| Vacuum Distillation | Lowering the pressure to reduce the boiling point of the compound, allowing for separation from non-volatile impurities. acs.orggoogle.com | Highly applicable for removing solvents and high-boiling residues. |
| Fractional Distillation | Separation of components with different boiling points using a distillation column with multiple theoretical plates. wikipedia.org | Useful for separating the target diisocyanate from isomeric byproducts. |
| Thin-Film Evaporation | A form of vacuum distillation where the material is spread as a thin film on a heated surface, minimizing thermal stress. google.com | Ideal for thermally sensitive, high-boiling diisocyanates to prevent polymerization. |
| Melt Crystallization | Separation based on differences in melting points and crystal structures of the components in a mixture. acs.org | Potentially applicable if the diisocyanate is a solid at or near room temperature and forms well-defined crystals. |
Synthesis and Derivatization of Key Intermediates and Precursors
The primary precursor for the synthesis of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate via the most common industrial route (phosgenation) would be the corresponding diamine, 3-(p-aminobenzyl)-o-toluidine . The synthesis of this key intermediate is a multi-step process.
A plausible synthetic route would begin with the nitration of toluene (B28343) to produce a mixture of nitrotoluene isomers. sciencemadness.org The ortho and para isomers can then be separated. The p-nitrotoluene can be brominated at the benzylic position to yield p-nitrobenzyl bromide. orgsyn.org
The synthesis of o-toluidine (B26562) is typically achieved through the reduction of o-nitrotoluene. sciencemadness.org The amino group of o-toluidine can be protected, for example, as an amide, to prevent side reactions in subsequent steps.
The protected o-toluidine can then be reacted with p-nitrobenzyl bromide in a coupling reaction. This would be followed by the removal of the protecting group and the reduction of the nitro group to an amine, yielding the desired 3-(p-aminobenzyl)-o-toluidine .
Finally, the diamine would be reacted with phosgene or a phosgene equivalent to produce 3-(p-isocyanatobenzyl)-o-tolyl isocyanate . wikipedia.org
An alternative non-phosgene route would involve the conversion of the diamine to a bis-carbamate, which could then undergo thermal decomposition to yield the diisocyanate. researchgate.net
A summary of a potential synthetic pathway for the key diamine precursor is presented below:
Nitration of Toluene: Toluene is nitrated to produce a mixture of o-nitrotoluene and p-nitrotoluene.
Separation of Isomers: The o-nitrotoluene and p-nitrotoluene are separated.
Bromination of p-Nitrotoluene: p-Nitrotoluene is brominated to form p-nitrobenzyl bromide. orgsyn.org
Synthesis of o-Toluidine: o-Nitrotoluene is reduced to o-toluidine. sciencemadness.org
Protection of o-Toluidine: The amino group of o-toluidine is protected.
Coupling Reaction: The protected o-toluidine is reacted with p-nitrobenzyl bromide.
Deprotection and Reduction: The protecting group is removed, and the nitro group is reduced to an amine to give 3-(p-aminobenzyl)-o-toluidine.
This sequence highlights the complexity involved in preparing the specific precursors required for the synthesis of asymmetrically substituted diisocyanates.
Chemical Reactivity and Mechanistic Investigations of 3 P Isocyanatobenzyl O Tolyl Isocyanate
Nucleophilic Addition Reactions of Isocyanate Groups
The two isocyanate groups in 3-(p-isocyanatobenzyl)-o-tolyl isocyanate exhibit differential reactivity due to their distinct chemical environments. The isocyanate group on the para-substituted benzyl (B1604629) ring is sterically more accessible and electronically influenced by the benzyl moiety, while the ortho-tolyl isocyanate group experiences significant steric hindrance from the adjacent methyl group. This inherent difference in reactivity is a key factor in controlling the outcome of its chemical transformations.
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, this reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. The reaction is typically exothermic and can be catalyzed by various compounds, including tertiary amines and organometallic catalysts like dibutyltin (B87310) dilaurate.
While specific kinetic data for 3-(p-isocyanatobenzyl)-o-tolyl isocyanate is not extensively documented in publicly available literature, general principles of isocyanate reactivity suggest that the para-substituted isocyanate group would react at a faster rate than the sterically hindered ortho-substituted group. The reaction rate is also influenced by the nature of the alcohol, with primary alcohols reacting faster than secondary and tertiary alcohols due to reduced steric hindrance.
Table 1: Postulated Relative Reactivity of Isocyanate Groups in 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate with Alcohols
| Isocyanate Group Position | Postulated Relative Reaction Rate | Influencing Factors |
| para-Isocyanatobenzyl | Higher | Less steric hindrance, electronic effects of the benzyl ring. |
| ortho-Tolyl isocyanate | Lower | Significant steric hindrance from the adjacent methyl group. |
The reaction of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate with primary and secondary amines is significantly faster than its reaction with alcohols and leads to the formation of substituted ureas. This rapid reaction is a result of the higher nucleophilicity of amines compared to alcohols.
The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. As with alcohol addition, the para-substituted isocyanate group is expected to be more reactive. This differential reactivity could potentially be exploited to achieve selective mono-ureation under carefully controlled conditions, such as low temperatures and stoichiometric amounts of the amine. The reaction with a primary amine would initially form a urea (B33335) with a secondary amine-like proton, which could potentially react further, though this is less likely under typical conditions.
Table 2: Expected Products from the Reaction of 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate with Amines
| Reactant Amine | Expected Primary Product |
| Primary Amine (R-NH₂) | N-(p-(isocyanatobenzyl))-N'-R-urea and N-(o-tolyl)-N'-R-urea |
| Secondary Amine (R₂NH) | N-(p-(isocyanatobenzyl))-N',N'-di-R-urea and N-(o-tolyl)-N',N'-di-R-urea |
Thiols, being sulfur analogs of alcohols, also react with isocyanates to form thiocarbamates. This reaction is generally slower than the reaction with amines but can be catalyzed. The mechanism is analogous to that of alcohol addition, involving the nucleophilic attack of the thiol's sulfur atom.
The synthesis of thiocarbamates from 3-(p-isocyanatobenzyl)-o-tolyl isocyanate would again be expected to show regioselectivity, with the para-substituted isocyanate being the more reactive site. The resulting thiocarbamates are valuable compounds in various chemical applications.
The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. The initial reaction of an isocyanate group with water forms an unstable carbamic acid, which then readily decarboxylates to yield an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage.
In the case of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, this reaction sequence leads to both chain extension through urea formation and the generation of a blowing agent (CO₂) for the foaming process. The differential reactivity of the two isocyanate groups would influence the rate of gas evolution and the final morphology of the foam.
Polymerization Mechanisms and Kinetics in Macromolecular Synthesis
The difunctional nature of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate makes it a suitable monomer for step-growth polymerization, leading to the formation of polyurethanes and other polymers.
The reaction of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate with polyols (molecules with multiple hydroxyl groups) is the fundamental basis for the synthesis of polyurethanes. This step-growth polymerization proceeds by the repeated formation of urethane (B1682113) linkages.
The kinetics of this polymerization are complex and depend on several factors, including the reactivity of the isocyanate groups, the functionality and structure of the polyol, the presence of catalysts, and the reaction temperature. The initial stages of the polymerization would likely involve the preferential reaction of the more accessible para-substituted isocyanate groups. As the reaction progresses and the viscosity of the medium increases, diffusion limitations can become significant.
The properties of the resulting polyurethane are highly dependent on the structure of both the diisocyanate and the polyol. The use of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate would introduce a degree of asymmetry and potentially influence the polymer's thermal and mechanical properties.
Polyaddition Reactions with Polyfunctional Amines to Form Polyureas
The reaction of diisocyanates with polyfunctional amines is a cornerstone of polyurea synthesis, a process characterized by its rapid reaction kinetics even in the absence of catalysts. wikipedia.orgwikipedia.org The high nucleophilicity of the amine groups drives the formation of urea linkages. mdpi.com For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, the reaction with a diamine would proceed via a step-growth polyaddition mechanism.
Table 1: General Conditions for Polyurea Synthesis via Isocyanate-Amine Polyaddition
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Reactants | Diisocyanate, Diamine | Formation of urea linkages |
| Stoichiometry | ~1:1 (NCO:NH2) | To achieve high molecular weight polymer |
| Solvent | Aprotic solvents (e.g., DMF, DMAc, NMP) | To dissolve reactants and control viscosity |
| Temperature | Ambient to moderate (25-100 °C) | Reaction is typically fast without high heat |
| Catalyst | Generally not required | High reactivity of amine with isocyanate |
This table presents generalized conditions for polyurea synthesis. Specific conditions for 3-(p-isocyanatobenzyl)-o-tolyl isocyanate are not available in the reviewed literature and would require empirical determination.
Controlled Polymerization Strategies for Linear vs. Branched Architectures
The architecture of polyureas derived from 3-(p-isocyanatobenzyl)-o-tolyl isocyanate can be controlled by the choice of reactants and reaction conditions. To synthesize a linear polyurea, a difunctional amine is used in a stoichiometric ratio with the diisocyanate. The polymerization would proceed in a step-growth manner, leading to long, linear polymer chains.
Conversely, branched or cross-linked architectures can be achieved by introducing a polyfunctional amine with a functionality greater than two. For instance, reacting 3-(p-isocyanatobenzyl)-o-tolyl isocyanate with a triamine would lead to the formation of a cross-linked network. The degree of branching can be tailored by adjusting the ratio of difunctional to polyfunctional amines in the reaction mixture. The differential reactivity of the isocyanate groups in 3-(p-isocyanatobenzyl)-o-tolyl isocyanate could also be exploited to create well-defined branched structures by controlling the reaction temperature and catalyst, although specific studies on this are lacking.
Isocyanate Trimerization and Oligomerization Reactions
Isocyanates can undergo self-addition reactions to form cyclic oligomers, most notably trimers (isocyanurates) and dimers (uretidiones). These reactions are often catalyzed and can be used to introduce cross-links in polyurethane and polyurea networks, enhancing their thermal and mechanical properties.
Formation of Isocyanurate Rings and Polyisocyanurates
The cyclotrimerization of isocyanates to form a highly stable, six-membered isocyanurate ring is a well-established reaction, typically promoted by specific catalysts. google.comtue.nl A wide range of catalysts are known to be effective for isocyanate trimerization, including tertiary amines, phosphines, and metal salts. google.comtue.nl In the case of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, trimerization would lead to the formation of a polyisocyanurate network, where the isocyanurate rings act as trifunctional cross-link points. This process is crucial in the production of rigid polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and fire resistance. The reaction can be controlled to produce either the trimer of the diisocyanate or to induce cross-linking in a polymerizing system. google.com
Table 2: Common Catalyst Systems for Isocyanate Trimerization
| Catalyst Type | Examples | Typical Reaction Conditions |
|---|---|---|
| Tertiary Amines | DABCO (1,4-diazabicyclo[2.2.2]octane), Triethylamine | Often used in combination with other catalysts |
| Metal Carboxylates | Potassium acetate (B1210297), Potassium octoate | Commonly used in PIR foam production |
| Quaternary Ammonium (B1175870) Salts | Tetraalkylammonium hydroxides or fluorides | Highly active catalysts |
| Phosphines | Trialkylphosphines | Effective but can be sensitive to oxidation |
This table provides examples of catalyst systems for the trimerization of isocyanates. The optimal catalyst for 3-(p-isocyanatobenzyl)-o-tolyl isocyanate would depend on the desired reaction rate and final product properties.
Dimerization to Uretidiones and Carbodiimide (B86325) Formation
Under certain conditions, particularly in the presence of phosphine (B1218219) catalysts, aromatic isocyanates can dimerize to form a four-membered uretidione ring. This reaction is reversible, and uretidiones can dissociate back to isocyanates upon heating, making them a form of latent isocyanate.
Another potential side reaction or targeted transformation of isocyanates is the formation of carbodiimides with the evolution of carbon dioxide. This reaction is typically catalyzed by phospholine (B1168861) oxides at elevated temperatures. The resulting carbodiimide can then react with another isocyanate molecule to form a uretonimine, which is a trifunctional cross-linking species. For sterically hindered aromatic isocyanates, carbodiimide formation can be a significant reaction pathway.
Selective Functionalization and Post-Polymerization Modification Strategies
The presence of two isocyanate groups with different reactivities in 3-(p-isocyanatobenzyl)-o-tolyl isocyanate opens up possibilities for selective functionalization. By carefully controlling the stoichiometry and reaction conditions, it should be feasible to react the more reactive para-substituted isocyanate group with a monofunctional nucleophile, leaving the ortho-substituted isocyanate group available for subsequent reactions. This would allow for the synthesis of well-defined prepolymers or functionalized monomers.
Post-polymerization modification is a powerful tool for introducing specific functionalities into a polymer chain after its initial synthesis. tue.nlresearchgate.net A polyurea or polyurethane synthesized from 3-(p-isocyanatobenzyl)-o-tolyl isocyanate could be designed to have pendant isocyanate groups by using a substoichiometric amount of the comonomer. These reactive isocyanate groups along the polymer backbone could then be reacted with a variety of nucleophiles (alcohols, amines, thiols) to graft on different chemical moieties, thereby tailoring the final properties of the material. researchgate.net
Chemistry of Blocked Isocyanates and Latent Isocyanate Sources
To control the high reactivity of isocyanates and to enable one-component (1K) formulations, isocyanate groups can be "blocked" by reacting them with a blocking agent. wikipedia.org The resulting blocked isocyanate is stable at ambient temperature but will deblock upon heating to regenerate the isocyanate functionality, which can then undergo its characteristic reactions. wikipedia.orgresearchgate.net
Common blocking agents include phenols, oximes, and caprolactam, each with a characteristic deblocking temperature range. wikipedia.org 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate can be reacted with these blocking agents to create a latent curative. The differential reactivity of its two isocyanate groups might allow for selective blocking and deblocking, although no specific studies have been published on this. Blocked isocyanates are widely used in coatings, adhesives, and sealants. wikipedia.org
Table 3: Common Blocking Agents and Their Approximate Deblocking Temperatures
| Blocking Agent | Chemical Structure | Typical Deblocking Temperature (°C) |
|---|---|---|
| Phenol | C₆H₅OH | 150 - 160 |
| Methyl Ethyl Ketoxime (MEKO) | CH₃C(=NOH)C₂H₅ | 140 - 160 |
| ε-Caprolactam | C₆H₁₁NO | 160 - 180 |
| 3,5-Dimethylpyrazole (DMP) | C₅H₈N₂ | 110 - 120 |
This table provides a general guide to the deblocking temperatures for different blocking agents with aromatic isocyanates. The exact deblocking temperature can be influenced by the specific isocyanate structure and the presence of catalysts.
Design and Synthesis of Thermally Reversible Adducts
The formation of thermally reversible adducts of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate involves the reaction of its isocyanate groups (-NCO) with a blocking agent. This process, known as "blocking" or "capping," results in a new compound, a "blocked isocyanate," where the highly reactive NCO groups are temporarily protected. At ambient temperatures, these adducts are stable, but upon heating, they dissociate, regenerating the free isocyanate for subsequent reactions.
The choice of blocking agent is critical as it dictates the de-blocking temperature and, consequently, the processing conditions for the final application. Common blocking agents for isocyanates include phenols, oximes, alcohols, and pyrazoles. The reaction between the diisocyanate and the blocking agent is typically an addition reaction.
While specific studies on the synthesis of thermally reversible adducts exclusively with 3-(p-isocyanatobenzyl)-o-tolyl isocyanate are not extensively detailed in publicly available literature, the general principles of isocyanate chemistry can be applied. For instance, reacting 3-(p-isocyanatobenzyl)-o-tolyl isocyanate with a phenol-based blocking agent would yield a urethane linkage. The stability of this bond is influenced by the electronic and steric factors of both the isocyanate and the phenol.
The synthesis process generally involves reacting the diisocyanate with the blocking agent, often in the presence of a catalyst, in an inert solvent. The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR), looking for the disappearance of the characteristic NCO stretching band around 2250-2270 cm⁻¹. mdpi.com
Table 1: Potential Blocking Agents and Resulting Adducts
| Blocking Agent | Chemical Structure of Blocking Agent | Resulting Linkage with Isocyanate |
|---|---|---|
| Phenol | C₆H₅OH | Urethane (Carbamate) |
| ε-Caprolactam | C₆H₁₁NO | Urethane (Carbamate) |
| Methyl Ethyl Ketoxime (MEKO) | C₄H₉NO | Urethane (Carbamate) |
This table is illustrative of common blocking agents used for isocyanates and the types of adducts formed. Specific data for 3-(p-isocyanatobenzyl)-o-tolyl isocyanate is not available.
Mechanistic Studies of Thermal De-blocking and Re-generation of Free Isocyanate
The thermal de-blocking of isocyanate adducts is a dissociation reaction where the blocked isocyanate reverts to the original free isocyanate and the blocking agent. The temperature at which this occurs, known as the de-blocking or dissociation temperature, is a crucial parameter.
Mechanistic investigations into the de-blocking process are often carried out using thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.com These methods can determine the temperature range over which the adduct breaks down and can provide insights into the kinetics of the dissociation.
Two primary mechanisms have been proposed for the reaction of blocked isocyanates:
Dissociation Mechanism: The blocked isocyanate first dissociates to regenerate the free isocyanate and the blocking agent. The free isocyanate then reacts with another nucleophile present in the system. This is the more widely accepted mechanism for most blocked isocyanates. mdpi.com
Direct Attack/Addition-Elimination Mechanism: The nucleophile directly attacks the blocked isocyanate, leading to the formation of a tetrahedral intermediate, followed by the elimination of the blocking agent. This mechanism may be favored under specific conditions and with certain reactants. mdpi.com
For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate adducts, the de-blocking mechanism would likely follow the dissociation pathway, influenced by factors such as the nature of the blocking agent and the reaction conditions. The regenerated 3-(p-isocyanatobenzyl)-o-tolyl isocyanate would then be available to react, for example, with a polyol to form a polyurethane network.
Kinetic studies of the de-blocking reaction can provide valuable data such as the activation energy of dissociation. The activation energy for the thermal decomposition of pyridinol-blocked isophorone (B1672270) diisocyanate, for instance, has been calculated to be in the range of 126.2 to 134.6 kJ·mol⁻¹. mdpi.com While direct kinetic data for 3-(p-isocyanatobenzyl)-o-tolyl isocyanate adducts is not readily found, similar values could be expected depending on the blocking agent used.
Table 2: Investigational Techniques for De-blocking Studies
| Technique | Information Obtained |
|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring the reappearance of the free NCO peak and disappearance of the blocked group peaks. |
| Thermogravimetric Analysis (TGA) | Determining the temperature of mass loss corresponding to the release of the blocking agent. |
| Differential Scanning Calorimetry (DSC) | Identifying the endothermic peak associated with the dissociation of the adduct. mdpi.com |
The study of the regeneration of free isocyanate is fundamental to the application of blocked isocyanates in coatings, adhesives, and other thermoset materials, allowing for the formulation of stable one-component systems that cure upon heating.
Spectroscopic and Analytical Characterization of 3 P Isocyanatobenzyl O Tolyl Isocyanate and Its Adducts
Vibrational Spectroscopy (IR, Raman) for Monitoring Isocyanate Conversion and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a primary tool for identifying functional groups and monitoring chemical reactions involving isocyanates.
The most prominent feature in the IR spectrum of any isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). spectroscopyonline.com This band typically appears in the range of 2250–2280 cm⁻¹. spectroscopyonline.comcdnsciencepub.com For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, a strong absorption in this region would confirm the presence of the two isocyanate functionalities. The high intensity of this peak is due to the large change in dipole moment associated with the asymmetric stretch. spectroscopyonline.com In contrast, this asymmetric stretch appears only weakly in the Raman spectrum. cdnsciencepub.com
Conversely, the symmetric stretch of the -N=C=O group is weak in the IR spectrum but produces an intense peak in the Raman spectrum, providing complementary information. cdnsciencepub.com The conversion of the isocyanate can be readily monitored by observing the disappearance of the characteristic IR peak at approximately 2270 cm⁻¹. During the formation of a polyurethane, for example, the isocyanate reacts with a polyol, leading to the formation of a urethane (B1682113) linkage and the corresponding diminishment of the -N=C=O absorption band. Simultaneously, new bands corresponding to the urethane group, such as N-H stretching (around 3300 cm⁻¹) and carbonyl (C=O) stretching (around 1700 cm⁻¹), will appear.
Other significant bands in the vibrational spectra of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate would include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C ring stretching bands in the 1400-1600 cm⁻¹ region, and C-H bending vibrations for the methyl and methylene (B1212753) groups.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |
| N-H (in Urethane Adduct) | Stretch | 3200 - 3400 | Strong, Broad |
| C=O (in Urethane Adduct) | Stretch | 1680 - 1740 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. Through ¹H NMR, ¹³C NMR, and various 2D techniques, the precise connectivity of atoms in 3-(p-isocyanatobenzyl)-o-tolyl isocyanate can be confirmed and its purity assessed.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, the spectrum would show distinct signals for the methyl, methylene, and aromatic protons. The integration of these signals would correspond to a 3:2:7 ratio, confirming the proton count of the molecule.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be unique, resulting in 16 distinct signals. The carbon atom of the isocyanate group is highly deshielded and typically appears in the 120-135 ppm region. researchgate.netscience-and-fun.de
Table 2: Predicted ¹H NMR Chemical Shift Assignments for 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | Attached to tolyl ring | ~2.3 | Singlet |
| CH₂ | Methylene bridge | ~4.0 | Singlet |
| Ar-H | Aromatic protons on tolyl ring | 6.9 - 7.2 | Multiplets |
| Ar-H | Aromatic protons on benzyl (B1604629) ring | 7.1 - 7.3 | Multiplets |
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for 3-(p-Isocyanatobenzyl)-o-tolyl Isocyanate
| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |
| C H₃ | Methyl group | ~21 |
| C H₂ | Methylene bridge | ~40 |
| C -NCO | Aromatic carbon attached to isocyanate | 130 - 140 |
| Ar-C | Aromatic carbons | 120 - 140 |
| -NC O | Isocyanate carbon | 122 - 135 |
2D NMR Techniques for Connectivity Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's intricate connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org In 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, COSY would reveal correlations between the neighboring protons within each of the two aromatic rings. This helps to trace the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. wikipedia.org By mapping each proton signal from the ¹H NMR spectrum to a carbon signal in the ¹³C NMR spectrum, HSQC allows for the definitive assignment of all protonated carbons. For example, the singlet at ~4.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~40 ppm in the ¹³C spectrum, confirming the identity of the methylene bridge.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying connectivity across quaternary (non-protonated) carbons. For instance, HMBC would show a correlation from the methylene protons (~4.0 ppm) to the quaternary carbons of both the tolyl and benzyl rings, providing definitive proof of the link between the two aromatic systems.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of Reaction Products
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and its reaction products, as well as for gaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate (C₁₆H₁₂N₂O₂) is 264.28 g/mol . chemsrc.com High-resolution mass spectrometry would be able to confirm the elemental composition by measuring the exact mass to several decimal places.
Analysis of isocyanates can sometimes be performed after derivatization to create more stable compounds suitable for certain ionization methods like electron ionization (EI) used in GC-MS. researchgate.netnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, higher molecular weight, and thermally fragile molecules, such as the adducts formed from isocyanate reactions. nih.govrsc.org When 3-(p-isocyanatobenzyl)-o-tolyl isocyanate reacts with nucleophiles like alcohols or amines to form urethanes or ureas, ESI-MS is the ideal method for identifying the products. lu.se
For example, the reaction of one isocyanate group with methanol (B129727) (CH₃OH) would form a monoadduct with a molecular weight of 296.31 g/mol . In positive-ion ESI-MS, this adduct would be detected as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 297.3.
Tandem mass spectrometry (MS/MS) can be used to further characterize these adducts. rsc.orgnih.gov The protonated molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For adducts of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, a characteristic fragmentation would be the cleavage at the methylene bridge, yielding ions that are indicative of the original tolyl and benzyl moieties.
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating 3-(p-isocyanatobenzyl)-o-tolyl isocyanate from starting materials, byproducts, or a complex sample matrix, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of diisocyanates. epa.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically employed. lcms.cz Detection is often achieved using a UV detector, as the aromatic rings in the molecule absorb strongly in the UV region (around 254 nm). rsc.org HPLC can be used to assess the purity of the compound and to monitor the progress of a reaction by observing the decrease in the peak corresponding to the diisocyanate and the appearance of peaks for the products.
For highly sensitive and selective quantification, especially at trace levels in complex mixtures like polyurethane foams or environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This often involves a derivatization step to improve chromatographic behavior and ionization efficiency. A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate groups to form stable urea (B33335) derivatives. nih.govlu.se These derivatives can then be separated by HPLC and quantified with high specificity using MS/MS detection, often in the multiple-reaction monitoring (MRM) mode, which targets specific parent-to-daughter ion transitions. nih.gov
Gas chromatography (GC) can also be used, but due to the high reactivity and low volatility of diisocyanates, derivatization is generally required. nih.govmdpi.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate and for monitoring the progress of its reactions to form various adducts. Due to the high reactivity of the isocyanate functional groups (-NCO), direct analysis can be challenging. Therefore, derivatization is a common and often necessary step to convert the reactive isocyanates into stable, less volatile, and more easily detectable compounds. jksoeh.orgnih.govnih.gov
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and thermally stable compounds. For isocyanates, direct GC analysis is often avoided due to their potential to react with active sites in the GC system or to thermally degrade. Derivatization of the isocyanate groups is a standard approach to overcome these issues. nih.govmdpi.com For instance, reaction with an alcohol, such as 2-chlorobenzyl alcohol, can convert the isocyanate into a stable urethane derivative suitable for GC analysis. jksoeh.org The resulting urethane can then be analyzed, often with a mass spectrometer (MS) as the detector (GC-MS), which provides both quantitative data and structural information for identification. jksoeh.orgresearchgate.net
The purity of a 3-(p-isocyanatobenzyl)-o-tolyl isocyanate sample can be determined by derivatizing the sample and analyzing it by GC. The presence of impurities, such as starting materials or side-products from the synthesis, would be indicated by additional peaks in the chromatogram. By monitoring the disappearance of the peak corresponding to the derivatized isocyanate and the appearance of peaks corresponding to derivatized adducts over time, GC can be effectively used to monitor reaction kinetics.
Illustrative GC Conditions for a Derivatized Isocyanate:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | Example: 2-Chlorobenzyl alcohol jksoeh.org |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. acs.org As with GC, direct analysis of isocyanates by HPLC is possible but often benefits from derivatization to enhance stability and detectability. nih.govepa.gov A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate groups to form stable urea derivatives that can be readily detected by a UV or mass spectrometry detector. epa.gov
HPLC is extensively used for purity assessment of isocyanate monomers and for monitoring the formation of adducts in reaction mixtures. epa.gov The separation is typically achieved using reversed-phase chromatography. By comparing the peak area of the derivatized 3-(p-isocyanatobenzyl)-o-tolyl isocyanate to the total area of all peaks in the chromatogram, its purity can be quantified. For reaction monitoring, aliquots of the reaction mixture can be taken at different time intervals, derivatized, and analyzed by HPLC to track the consumption of the isocyanate and the formation of the product.
Illustrative HPLC Conditions for a Derivatized Isocyanate:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm) sigmaaldrich.com |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C sigmaaldrich.com |
| Detector | UV at 254 nm or Mass Spectrometer (MS) nih.govsigmaaldrich.com |
| Derivatizing Agent | Example: 1-(2-Pyridyl)piperazine (1,2-PP) epa.gov |
Thermal Analysis (TGA, DSC) for Investigation of Adduct Stability and Reaction Dynamics
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and reaction behavior of materials, including adducts of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For isocyanate adducts, particularly those formed with blocking agents, TGA is invaluable for determining their thermal stability and the deblocking temperature. The deblocking temperature is the temperature at which the blocking agent is released, regenerating the reactive isocyanate group. This is observed as a distinct weight loss step in the TGA curve. researchgate.net
The thermal stability of polyurethane adducts derived from 3-(p-isocyanatobenzyl)-o-tolyl isocyanate can also be assessed. The TGA thermogram will show the onset temperature of decomposition, which is a key indicator of the material's stability at elevated temperatures. The degradation of polyurethanes often occurs in multiple stages, corresponding to the breakdown of different parts of the polymer structure, such as the urethane linkages and the polyol segments. researchgate.netresearchgate.net
Illustrative TGA Data for a Blocked Isocyanate Adduct:
| Thermal Event | Onset Temperature (°C) | Weight Loss (%) |
|---|---|---|
| Deblocking | 150 - 180 | Corresponds to mass of blocking agent |
| Polymer Decomposition | > 250 | Varies with adduct structure |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. mdpi.com It is used to detect thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. For the adducts of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, DSC is instrumental in studying reaction dynamics and characterizing the final product.
When studying the curing reaction of the isocyanate with a polyol, for example, the exothermic heat of reaction can be measured by DSC to determine the extent of cure and the kinetics of the reaction. researchgate.net For blocked isocyanate adducts, DSC can detect the endothermic process of deblocking, which often appears as a peak in the DSC curve, complementing the weight loss data from TGA. researchgate.net The glass transition temperature (Tg) of the final cured polyurethane adduct, a critical parameter determining its mechanical properties, can also be precisely measured by DSC. researchgate.net
Illustrative DSC Data for an Isocyanate Adduct Curing Process:
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Glass Transition (Tg) of uncured mixture | -20 | N/A |
| Curing Exotherm | 120 - 160 | -150 |
| Glass Transition (Tg) of cured polymer | 85 | N/A |
By combining the data from GC, HPLC, TGA, and DSC, a comprehensive understanding of the purity, reaction behavior, and thermal properties of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate and its adducts can be achieved, which is essential for its application in various fields.
Computational and Theoretical Studies on 3 P Isocyanatobenzyl O Tolyl Isocyanate
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations are fundamental in determining the electronic structure and predicting the reactivity of isocyanate molecules. These methods can model the distribution of electrons within the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Detailed research findings from studies on similar aromatic isocyanates, such as para-tolyl-isocyanate (p-tolyl-NCO), provide valuable insights. researchgate.netnih.gov Quantum chemical computations, often at a high level of theory like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to analyze substituent effects. researchgate.netnih.gov For instance, in an analogue like p-tolyl-NCO, the methyl (-CH3) group has a positive electron-donating (inductive) effect, while the isocyanate (-NCO) group exhibits a dominating positive mesomeric effect. researchgate.netnih.gov These electronic influences dictate the reactivity of different sites on the aromatic ring and the isocyanate groups themselves.
For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, the two isocyanate groups would exhibit different reactivities due to their distinct electronic environments. The isocyanate group in the para position on the benzyl (B1604629) ring is sterically more accessible and its reactivity is influenced by the benzyl methylene (B1212753) bridge. The isocyanate group on the ortho position of the tolyl ring is more sterically hindered by the adjacent methyl group and the benzyl substituent, which would lower its reaction rate. Quantum calculations can quantify these differences by computing various reactivity parameters.
Table 6.1.1: Typical Reactivity Parameters from Quantum Chemical Calculations
| Parameter | Description | Relevance to Diisocyanate Reactivity |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of molecular stability. A smaller gap suggests higher reactivity. The LUMO is often localized on the carbon atom of the NCO group, indicating the site for nucleophilic attack. |
| Mulliken/NBO Charges | Atomic charges calculated through different population analysis schemes. | Identifies electrophilic and nucleophilic centers. The carbon atom of the isocyanate group typically carries a significant positive charge, making it a prime target for nucleophiles like alcohols or amines. |
| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential mapped onto the electron density surface. | Visually represents the charge distribution, highlighting regions of negative potential (red) attractive to electrophiles and positive potential (blue) attractive to nucleophiles. |
| Fukui Functions | Describe the change in electron density at a point when the number of electrons in the molecule changes. | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |
These parameters are crucial for understanding the intrinsic reactivity differences between the two NCO groups in an unsymmetrical diisocyanate, guiding the synthesis of polyurethanes with specific block structures.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the detailed mechanisms of chemical reactions, including the formation of urethanes from isocyanates and alcohols. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.com
Studies on the reaction of various diisocyanates provide a framework for understanding the behavior of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate. For example, DFT calculations on the reaction between 2,4-TDI and cellulose (B213188) showed that direct addition has a high activation barrier (32–34 kcal/mol), which is significantly reduced (to 16–18 kcal/mol) when a neighboring molecule acts as a proton transporter, indicating an auto-catalyzed mechanism. worldscientific.com This is a common finding in urethane (B1682113) formation. researchgate.net
Similarly, investigations into the cyclotrimerization of TDI and the reaction of hexamethylene diisocyanate have elucidated one-step and two-step mechanisms, with the two-step pathways generally having lower activation barriers. researchgate.net For the reaction between an isocyanate and an alcohol, two primary mechanisms are often considered:
Concerted Mechanism: A single transition state where the alcohol's oxygen attacks the isocyanate carbon at the same time as the alcohol's hydrogen is transferred.
Stepwise Mechanism: Involves the formation of an intermediate (e.g., a zwitterion), followed by a second step of proton transfer.
DFT calculations on the reaction of phenyl isocyanate with butan-1-ol and various catalysts have shown that the mechanism and activation energies are highly dependent on the presence and nature of the catalyst. researchgate.net
Table 6.2.1: Calculated Activation Energies for Various Isocyanate Reactions
| Reactant 1 | Reactant 2 | Catalyst | Solvent (in model) | Activation Energy (kJ/mol) | Source |
| Hexamethylene Diisocyanate | Urethane | - | THF | 62.6 | researchgate.net |
| 2,4-TDI | Cellulose | Autocatalytic | - | 16-18 (kcal/mol) | worldscientific.com |
| Phenyl Isocyanate | Butan-1-ol | None | - | ~50 | researchgate.net |
| Aryl Isocyanates | Alcohols | None | Various | 17-54 | researchgate.net |
These studies collectively suggest that the reaction of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate with a polyol would likely proceed via a low-energy, multi-step, and potentially auto-catalyzed pathway. DFT can be used to predict the activation barriers for the reaction at both the para- and ortho-substituted isocyanate groups, confirming the expected higher reactivity of the less sterically hindered para-NCO group.
Molecular Dynamics Simulations for Understanding Polymerization Processes and Network Formation
Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. youtube.com In the context of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, MD simulations are invaluable for understanding how individual monomer units react and assemble into larger polymer chains and eventually a crosslinked network. vot.pl
While quantum methods are excellent for detailing the specifics of a single reaction step, MD simulations can model the collective behavior of thousands or millions of molecules, providing insight into macroscopic properties. mdpi.comnih.gov This is crucial for polyurethanes, where the final material properties (e.g., hardness, flexibility, thermal stability) are dictated by the nanoscale and mesoscale structure of the polymer network. mdpi.com
A key challenge in simulating isocyanate systems has been the lack of accurate force fields—the set of parameters that define the potential energy of the system. mdpi.comnih.gov However, recent advances are making these simulations more reliable. MD simulations of polyurethane formation typically involve:
Model Construction: Building a simulation box containing the diisocyanate and polyol monomers at a specified ratio and temperature. youtube.com
Reaction Simulation: Allowing the simulation to proceed and introducing covalent bonds between reactive groups (NCO and OH) when they approach each other within a certain cutoff distance and with favorable orientation.
Network Analysis: Analyzing the resulting polymer structure to understand its topology, crosslink density, and chain entanglement.
Table 6.3.1: Key Insights from MD Simulations of Polymerization
| Simulation Output | Description | Relevance to Polyurethane Properties |
| Degree of Conversion | The percentage of reactive groups that have formed urethane linkages over time. | Predicts curing time and efficiency of the polymerization process. |
| Crosslink Density | The number of crosslink points per unit volume in the polymer network. | Directly correlates with material hardness, stiffness, and chemical resistance. |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A critical parameter for determining the service temperature range of the final material. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Provides information on the mobility of polymer chains and the dynamics of the network. youtube.com |
| Radial Distribution Functions | Describes how the density of surrounding matter varies as a function of distance from a point. | Reveals the local packing and structure of the polymer chains. |
For a system with 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, MD simulations could model how the differential reactivity of the two NCO groups influences the growth of the polymer network, leading to potentially heterogeneous network structures that impact the final material performance.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Diisocyanate Systems
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity or property, such as its reaction rate. dtu.dk For a large class of compounds like diisocyanates, QSAR can be a rapid and cost-effective method to predict reactivity without performing extensive laboratory experiments or computationally demanding quantum calculations for every single molecule.
A QSAR model is built using a "training set" of molecules for which the property of interest (e.g., reactivity towards an alcohol) is known. Molecular descriptors—numerical values that describe the physicochemical properties of the molecules—are calculated for this set. A mathematical model is then developed to find the best correlation between the descriptors and the activity.
While specific QSAR models for the reactivity of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate are not publicly documented, the methodology is well-established. dtu.dk For a series of diisocyanates, a QSAR model could be developed to predict the relative reaction rates of the isocyanate groups.
Table 6.4.1: Components of a Hypothetical QSAR Model for Diisocyanate Reactivity
| Component | Description | Example for Diisocyanates |
| Training Set | A diverse set of diisocyanates with experimentally measured reaction rates. | Toluene (B28343) diisocyanate (2,4- and 2,6-isomers), MDI isomers, hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI). |
| Molecular Descriptors | Numerical representations of molecular properties. | Topological: Branching indices, connectivity indices. Electronic: Atomic charges on the NCO carbon, dipole moment. Steric: Molar volume, surface area, specific parameters quantifying steric hindrance around the NCO group. |
| Statistical Method | The algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation | The process of testing the model's predictive power on an external set of molecules not used in model training. | The model would be used to predict the reactivity of a "test set" of diisocyanates and the results compared to experimental values. |
A validated QSAR model could then be used to predict the reactivity of novel or less-studied diisocyanates like 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, providing a quick estimate of the relative reactivity of its two NCO groups based solely on its structure.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. Techniques like DFT can accurately calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. longdom.orgcardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum of a diisocyanate is dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak typically appears in a relatively clear region of the spectrum, between 2280 and 2240 cm⁻¹. spectroscopyonline.com Computational chemistry software can perform frequency calculations that yield the predicted positions and intensities of all vibrational modes. cardiff.ac.uk These calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theory and achieve better agreement with experimental spectra. For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, calculations would predict two distinct -N=C=O stretching frequencies due to the different electronic environments of the two groups, although they may be very close and overlap to form a single broad peak in an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. longdom.org These values are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). longdom.org
Table 6.5.1: Computationally Predicted vs. Experimental Spectroscopic Data for Isocyanates
| Spectroscopic Technique | Key Feature | Typical Experimental Range | Computational Prediction Method |
| Infrared (IR) | -N=C=O Asymmetric Stretch | 2240 - 2280 cm⁻¹ spectroscopyonline.com | DFT Frequency Calculation |
| ¹³C NMR | Isocyanate Carbon (-NC O) | 120 - 130 ppm optica.org | GIAO-DFT |
| ¹H NMR | Protons on Aromatic Ring | 7.0 - 8.0 ppm | GIAO-DFT |
For 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, computational methods could predict the entire ¹H and ¹³C NMR spectra. This would be particularly useful for assigning the correct signals to the many different aromatic protons and carbons, helping to confirm the structure and purity of the synthesized compound. The development of large-scale computational spectra datasets is further enhancing the ability to use these predictions for structural elucidation. chemrxiv.org
Applications in Advanced Materials Science and Polymer Engineering
Synthesis of High-Performance Polyurethane-Based Materials
The primary application of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate lies in the synthesis of polyurethane-based materials. The reaction of its isocyanate groups with polyols forms the fundamental urethane (B1682113) linkages that constitute the backbone of these polymers. nih.gov
The unique asymmetrical structure of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate is instrumental in creating polyurethanes with highly tunable mechanical properties. Research on similar non-symmetrical diisocyanates, such as p-isocyanatobenzyl isocyanate, has shown that the controlled orientation of the isocyanate groups during polymerization can lead to polymers with high head-to-tail regularity. researchgate.net This regularity in the polymer chain results in more ordered packing, which in turn influences the material's crystallinity and melting point. researchgate.net
By carefully selecting the polyol and reaction conditions, it is possible to control the degree of ordered domains within the polymer matrix. This allows for the fine-tuning of properties ranging from high elasticity, characteristic of elastomers, to the processability and rigidity of thermoplastics.
Table 1: Predicted Influence of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate on Polyurethane Properties
| Property | Influence of Asymmetrical Structure | Resulting Material Characteristic |
| Tensile Strength | Enhanced polymer chain ordering and intermolecular hydrogen bonding. | Increased strength and durability. |
| Elasticity | Formation of distinct soft and hard segments in the polymer backbone. | High elongation at break and good recovery. |
| Hardness | Control over the degree of crystallinity and cross-linking. | Customizable hardness for specific applications. |
| Thermal Stability | Introduction of aromatic rings and stable urethane linkages. | Improved resistance to thermal degradation. |
This table presents predicted outcomes based on the principles of polymer chemistry and findings from related isocyanate structures.
The presence of two isocyanate groups makes 3-(p-isocyanatobenzyl)-o-tolyl isocyanate an effective cross-linking agent. When introduced into a polymer matrix containing reactive hydrogen atoms (such as hydroxyl or amine groups), the isocyanate moieties can form covalent bonds, creating a three-dimensional network structure. This cross-linking significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material.
In the formation of polymer gels, this diisocyanate can be used to control the cross-link density, which in turn determines the swelling behavior and viscoelastic properties of the gel. The differential reactivity of its two isocyanate groups can be exploited to achieve a two-stage curing process, allowing for initial shaping followed by final cross-linking.
Polyurethanes are widely used in the formulation of high-performance coatings and adhesives due to their excellent adhesion, chemical resistance, and durability. researchgate.net The use of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate in these formulations can offer distinct advantages. The strong urethane bonds formed upon curing contribute to a robust and resilient finish. The aromatic nature of the molecule enhances the coating's resistance to UV degradation and chemical attack.
For adhesive applications, the two isocyanate groups can react with substrates containing active hydrogens (e.g., wood, textiles, or other polymers), forming strong covalent bonds at the interface. This results in superior adhesive strength and long-term durability.
Fabrication of Porous Polymeric Structures
The versatility of polyurethane chemistry extends to the fabrication of porous structures like foams, which have widespread applications in insulation, cushioning, and as lightweight structural materials. google.comeuropa.eu
The production of polyurethane foams involves a polymerization reaction coupled with a blowing process. nih.gov The reaction of an isocyanate with a polyol forms the polymer matrix, while a blowing agent creates the porous structure. nih.gov Water is often used as a chemical blowing agent, reacting with the isocyanate to produce carbon dioxide gas, which then forms the cells of the foam. nih.gov
The use of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate can provide precise control over the foaming process. The differential reactivity of the isocyanate groups can influence the timing of the gelling and blowing reactions, which is crucial for achieving a uniform cell structure. By adjusting the formulation, including the isocyanate-to-polyol ratio (the isocyanate index), it is possible to produce a wide range of foams, from soft and flexible to hard and rigid. mdpi.comnih.gov
Table 2: Hypothetical Formulation for a Rigid Polyurethane Foam
| Component | Function | Hypothetical Weight Percentage |
| Polyol (e.g., Sucrose/Glycerine initiated) | Polymer Backbone | 40-50% |
| 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate | Polymer Backbone & Cross-linker | 40-50% |
| Surfactant (e.g., Silicone-based) | Cell Stabilizer | 1-2% |
| Catalyst (e.g., Amine-based) | Promotes Polymerization | 0.5-1.5% |
| Water | Chemical Blowing Agent | 2-4% |
This table provides a representative formulation. Actual formulations would be optimized based on desired foam properties.
The resulting foams can exhibit tailored morphologies, with control over cell size, cell openness, and density. researchgate.net This allows for the engineering of foams with specific properties, such as high thermal insulation, excellent sound absorption, or specific mechanical damping characteristics. researchgate.net
Novel Polymeric Architectures and Functional Materials
The unique reactivity of 3-(p-isocyanatobenzyl)-o-tolyl isocyanate opens up possibilities for creating novel and complex polymeric architectures. Beyond linear polymers and cross-linked networks, this monomer can be a building block for more sophisticated structures.
The controlled, stepwise reaction of its two isocyanate groups could be utilized in the synthesis of well-defined block copolymers. Furthermore, its structure lends itself to the potential creation of hyperbranched polymers or dendrimers through carefully designed reaction schemes. These highly branched structures possess unique properties, such as low viscosity and a high density of functional groups at their periphery, making them suitable for applications in drug delivery, nanoscale catalysis, and as rheology modifiers.
Synthesis of Branched and Hyperbranched Polymers for Enhanced Properties
Branched and hyperbranched polymers are known for their unique properties, such as lower viscosity, higher solubility, and a high degree of functionality compared to their linear counterparts. Hyperbranched polyurethanes, for instance, can be synthesized using an AB2-type monomer approach, where a single monomer unit possesses one reactive group of one type and two reactive groups of another.
While specific studies on the use of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate in this context are not widely documented, its structure is analogous to monomers used in such syntheses. The differential reactivity of its two isocyanate groups could potentially be exploited in a stepwise polymerization process to create highly branched structures. For example, the more reactive isocyanate group could first be reacted with a diol, followed by the reaction of the less reactive isocyanate group with a triol or other multifunctional monomer to introduce branching points. This controlled approach could lead to the formation of hyperbranched polyurethanes with a high density of terminal functional groups, which can be further modified for specific applications.
The synthesis of hyperbranched polyurethanes often involves the reaction of a diisocyanate with a multifunctional alcohol. qucosa.de For instance, hyperbranched polyurethane acrylate (B77674) has been synthesized using a hydroxyl-terminated hyperbranched polyester (B1180765) as a core component, which was then reacted with a diisocyanate. nih.gov This approach yields polymers with excellent mechanical properties, making them suitable for applications such as protective coatings. nih.gov
Table 1: Potential Monomer Systems for Hyperbranched Polymer Synthesis
| Monomer Type | Example | Role of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate |
|---|---|---|
| AB2 | A monomer with one hydroxyl and two isocyanate groups | Could be reacted with a triol to form a hyperbranched structure |
Integration into Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are a class of materials in which two or more crosslinked polymer networks are synthesized in the presence of each other. This intimate entanglement of polymer chains can lead to synergistic properties that are not achievable with individual polymers or polymer blends.
The dual isocyanate functionality of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate makes it an excellent candidate for the formation of one of the networks in an IPN. For example, a polyurethane network could be formed by reacting 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate with a polyol and a crosslinking agent. Simultaneously or sequentially, a second monomer, such as an acrylate or an epoxy resin, could be polymerized to form the second network, resulting in a polyurethane-based IPN. The properties of the resulting IPN, such as its mechanical strength, thermal stability, and solvent resistance, could be tuned by varying the composition and crosslink density of the constituent networks.
Development of Responsive Polymers and Smart Materials
Responsive polymers, or smart materials, are polymers that undergo a significant change in their properties in response to an external stimulus, such as temperature, pH, light, or an electric or magnetic field. The development of such materials is a rapidly growing area of research with potential applications in drug delivery, sensors, and self-healing materials.
The urethane linkage, formed from the reaction of an isocyanate and an alcohol, can exhibit dynamic covalent behavior, meaning it can dissociate and reform under certain conditions. rsc.org This reversibility is the basis for the development of dynamic covalent networks (DCNs) and self-healing polymers. northwestern.edunih.gov Polyurethane networks containing dynamic urethane bonds can be reprocessed and recycled, offering a solution to the environmental challenges posed by traditional thermosetting polymers. northwestern.edu
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate can be a key component in the design of such responsive materials. By incorporating this diisocyanate into a polymer network, it is possible to create materials that can self-heal after damage. nih.gov Upon heating, the urethane bonds can break, allowing the polymer to flow and fill in cracks or scratches. Upon cooling, the bonds reform, restoring the material's original properties. The differential reactivity of the isocyanate groups in 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate could also be used to create complex network architectures with tunable dynamic properties.
Table 2: Examples of Responsive Polymer Systems
| Stimulus | Responsive Behavior | Potential Role of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate |
|---|---|---|
| Temperature | Shape memory, self-healing | Formation of dynamic urethane bonds in the polymer network |
| Light | Photo-induced crosslinking or degradation | Incorporation of photo-responsive groups into the polymer backbone |
Utilization as a Versatile Building Block in Organic and Polymer Synthesis
Beyond its direct use in the synthesis of high-performance polymers, 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate can also serve as a versatile building block for the creation of other valuable chemical compounds.
Precursor for Specialty Monomers and Macromonomers
The isocyanate groups of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate can be readily transformed into a variety of other functional groups, making it a useful precursor for the synthesis of specialty monomers. For example, reaction with a mono-functional alcohol or amine can yield a mono-isocyanate monomer with a pendant functional group. This new monomer can then be polymerized to create a functional polymer with tailored properties.
Furthermore, 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate can be used to synthesize macromonomers, which are macromolecules with a polymerizable end group. By reacting one of the isocyanate groups with a polymer chain containing a terminal hydroxyl or amine group, a macromonomer with a pendant isocyanate group can be created. This macromonomer can then be copolymerized with other monomers to produce graft copolymers with unique architectures and properties.
Functionalization of Polymeric Surfaces and Biomolecules
The high reactivity of isocyanate groups makes them ideal for the functionalization of surfaces and biomolecules. The surface of a polymer can be modified by grafting molecules containing hydroxyl or amine groups onto it using a diisocyanate as a linking agent. This can be used to improve the biocompatibility of medical implants, enhance the adhesion of coatings, or introduce specific functionalities to a material. tue.nl
3-(p-Isocyanatobenzyl)-o-tolyl isocyanate, with its two isocyanate groups, offers a versatile platform for such surface modifications. One isocyanate group can react with the surface of the material, while the other remains available for further reaction with a bioactive molecule, such as a peptide or an enzyme. This allows for the creation of bio-functionalized surfaces with a wide range of potential applications in diagnostics, and tissue engineering.
The functionalization of biomolecules is another area where 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate could be of significant value. The isocyanate groups can react with amine or hydroxyl groups present in proteins, peptides, and other biomolecules, allowing for their conjugation to other molecules or surfaces. northwestern.edu This can be used to create bioconjugates for use in immunoassays, drug delivery systems, and other biomedical applications.
Future Research Directions and Emerging Frontiers in 3 P Isocyanatobenzyl O Tolyl Isocyanate Chemistry
Design of Green and Sustainable Synthetic Methodologies
The conventional synthesis of aromatic isocyanates has historically relied on the use of phosgene (B1210022), a highly toxic and hazardous chemical. rsc.org A critical future research direction is the development of green and sustainable synthetic routes for 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate that circumvent the use of such dangerous reagents.
Current research into sustainable isocyanate synthesis focuses on several phosgene-free alternatives. universiteitleiden.nl One promising avenue is the reductive carbonylation of the corresponding dinitro compound or the amino-nitro precursor. universiteitleiden.nl Another approach involves the thermal cracking of carbamates, which can be generated from amines, alcohols, and carbon dioxide. universiteitleiden.nl These methods, while established for some isocyanates, require adaptation and optimization for the specific synthesis of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate.
Further exploration into bio-based feedstocks represents a significant frontier. youtube.com Investigating the potential to derive the foundational aromatic structures of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate from renewable resources like lignin (B12514952) would be a major advancement in its sustainable production.
Table 1: Comparison of Potential Synthetic Routes for 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate
| Synthetic Route | Precursors | Key Advantages | Key Challenges |
| Phosgenation | Diamine | High yield and purity | Use of highly toxic phosgene, harsh reaction conditions |
| Reductive Carbonylation | Dinitro or Nitro-amino compound, Carbon Monoxide | Phosgene-free | High pressure of toxic carbon monoxide, catalyst development needed |
| Carbamate (B1207046) Thermolysis | Diamine, Alcohol, CO2 | Phosgene-free, potentially lower toxicity pathway | High temperatures required for cracking, potential for side reactions |
| Bio-based Synthesis | Lignin-derived aromatics | Renewable feedstock, reduced carbon footprint | Complex multi-step synthesis, low overall yield in early stages |
Development of Advanced Catalytic Systems for Controlled Reactivity
The differential reactivity of the two isocyanate groups in 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate—one para-substituted on a benzyl (B1604629) ring and the other ortho-substituted on a tolyl group—is a key feature that can be exploited through advanced catalytic systems. The development of catalysts that can selectively target one isocyanate group over the other would enable the synthesis of well-defined prepolymers and block copolymers with precise microstructures.
Organometallic catalysts, particularly those based on tin, titanium, and zirconium, have shown promise in controlling the polymerization of isocyanates. acs.org Future research could focus on designing ligand environments for these metals that can sterically or electronically differentiate between the two isocyanate functionalities of the molecule.
Furthermore, the use of organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, could offer milder reaction conditions and greater functional group tolerance. tue.nl Investigating the kinetics of the reaction of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate with various polyols in the presence of these advanced catalytic systems would be crucial for understanding and controlling the resulting polymer architecture. The cyclotrimerization of the isocyanate groups to form isocyanurate rings is another important reaction that can be controlled by specific catalysts, such as potassium acetate (B1210297), to enhance the thermal stability and flame retardancy of the resulting polymers. nih.govacs.org
Table 2: Potential Catalytic Systems for Controlled Reactivity of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate
| Catalyst Class | Potential for Selectivity | Mechanism | Research Focus |
| Organotin Compounds | Moderate | Coordination-insertion | Tuning of alkyl/alkoxy ligands for steric hindrance |
| Organotitanium(IV) Compounds | Potentially High | Lewis acidic activation | Chiral ligand design for stereoselective polymerization |
| N-Heterocyclic Carbenes (NHCs) | High | Nucleophilic catalysis | Tailoring of NHC backbone for selective isocyanate activation |
| Fluoride-based Catalysts | High for Trimerization | Anionic mechanism | Selective formation of isocyanurates over linear polymers |
Exploration of Novel Applications in Emerging Technologies and Niche Materials
The unique structure of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate suggests its potential for use in a variety of emerging technologies and niche material applications beyond conventional polyurethanes. The inherent rigidity of the aromatic rings combined with the potential for creating well-defined polymer architectures could lead to materials with superior mechanical and thermal properties.
One area of exploration is in the development of high-performance adhesives and coatings with enhanced substrate adhesion and environmental resistance. The differential reactivity could be harnessed to achieve a two-stage curing process, providing a longer pot life followed by rapid final curing.
In the realm of microelectronics, polymers derived from this isocyanate could be investigated as advanced dielectric materials or encapsulants due to their potential for high thermal stability and low moisture absorption. The synthesis of well-defined block copolymers could also lead to self-assembling materials for nanotechnology applications.
Integration with Additive Manufacturing (e.g., 3D Printing) for Advanced Polymer Fabrication
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex polymeric structures. gantrade.com The integration of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate into 3D printing resins is a significant future frontier. The development of photocurable resins incorporating this diisocyanate could enable the printing of high-resolution parts with excellent mechanical properties. researchgate.net
One approach is the formulation of dual-cure resins, where an initial photopolymerization of acrylate (B77674) or methacrylate (B99206) groups defines the object's shape, followed by a thermal cure that triggers the reaction of the isocyanate groups to form a crosslinked polyurethane or polyisocyanurate network. researchgate.net This would result in materials with superior strength, toughness, and thermal stability compared to conventional 3D printed photopolymers.
The controlled reactivity of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate could be particularly advantageous in vat photopolymerization techniques, allowing for fine-tuning of the resin viscosity and curing kinetics. researchgate.netrsc.org
Table 3: Potential 3D Printing Applications for 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate-based Polymers
| 3D Printing Technology | Potential Role of the Isocyanate | Key Advantages |
| Stereolithography (SLA) / Digital Light Processing (DLP) | Component in a dual-cure resin | High-resolution printing with enhanced mechanical and thermal properties of the final part |
| Fused Deposition Modeling (FDM) | Pre-polymerized thermoplastic polyurethane filament | Printing of strong and flexible parts with good layer adhesion |
| Direct Ink Writing (DIW) | Reactive ink component | Fabrication of complex structures with tailored material properties through controlled curing |
Fundamental Investigations into Long-Term Stability and Degradation Mechanisms of Derived Materials
A thorough understanding of the long-term stability and degradation mechanisms of polymers derived from 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is paramount for their successful application. The presence of aromatic rings and the potential for forming stable isocyanurate crosslinks suggests that these materials may exhibit excellent thermal stability. acs.org
Future research should involve systematic studies on the thermal, hydrolytic, and photodegradative stability of these polymers. Techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and long-term aging studies under various environmental conditions would be essential.
Investigating the degradation pathways will provide insights into the material's lifetime and potential for recycling or controlled degradation. For instance, understanding the conditions under which the urethane (B1682113) and isocyanurate linkages break down can inform the design of more durable or, conversely, intentionally degradable materials for specific applications.
Q & A
Basic Research Questions
Q. What are the key identifiers and structural characteristics of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate?
- Answer : The compound is identified by CAS No. 5873-54-1 (EC No. 227-534-9) and is structurally characterized by two isocyanate (-NCO) groups attached to a benzyl-substituted toluene backbone. Its molecular formula is C₁₅H₁₀N₂O₂. Key identifiers include its classification as a diisocyanate derivative with reactivity typical of aromatic isocyanates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Due to its classification as a respiratory sensitizer (H334) and skin/eye irritant (H315, H319), researchers must use fume hoods, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced polymerization .
Q. How is this compound typically used in polymer synthesis?
- Answer : It is commonly used as a crosslinking agent in polyurethane and polyurea formulations. Its dual isocyanate groups react with polyols or amines to form urethane/urea linkages, enhancing mechanical stability in elastomers and coatings. It is often blended with 4,4'-MDI in reaction masses for industrial polymer research .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying purity and detecting degradation products?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. Fourier-transform infrared spectroscopy (FTIR) can monitor -NCO group integrity (peaks at ~2270 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is suitable for identifying hydrolyzed byproducts like amines or ureas .
Q. How does the toxicity profile of this compound compare to other aromatic diisocyanates like 4,4'-MDI?
- Answer : While both compounds exhibit respiratory sensitization (STOT RE 2), 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate has a higher aspiration hazard potential due to its lower viscosity. Chronic exposure studies suggest similar hepatotoxic effects, but its smaller molecular size may enhance dermal absorption compared to 4,4'-MDI .
Q. What experimental design challenges arise when studying its reaction kinetics with amines?
- Answer : Challenges include:
- Moisture sensitivity : Reactions must be conducted under anhydrous conditions (e.g., molecular sieves).
- Exothermicity : Use of temperature-controlled reactors (<50°C) to prevent runaway reactions.
- Side reactions : Competing urea vs. urethane formation can be mitigated by solvent selection (e.g., polar aprotic solvents like DMF) .
Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
- Answer : Discrepancies often arise from metabolic differences (e.g., hepatic conversion to less toxic metabolites in vivo). A tiered approach is recommended:
- Validate in vitro findings using primary human cell cultures.
- Conduct comparative in vivo studies (rodent models) with dose-response analysis.
- Cross-reference data with ECHA registration dossiers for harmonized hazard assessments .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
